![molecular formula C14H10N4O4 B4290954 1-(4-methylphenyl)-4,6-dinitro-1H-indazole](/img/structure/B4290954.png)
1-(4-methylphenyl)-4,6-dinitro-1H-indazole
Overview
Description
1-(4-methylphenyl)-4,6-dinitro-1H-indazole, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. DPI has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole involves its ability to inhibit the electron transfer from NADPH to flavin adenine dinucleotide (FAD) in the NADPH oxidase complex. This inhibition prevents the production of superoxide anion (O2-) by the enzyme complex, which ultimately leads to a decrease in the production of other ROS.
Biochemical and physiological effects:
1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of NADPH oxidase, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to inhibit other enzymes, including xanthine oxidase and cytochrome P450. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has also been shown to have anti-inflammatory effects, as well as anti-tumor effects in some cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in lab experiments is its potency as an inhibitor of NADPH oxidase. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to be effective at inhibiting NADPH oxidase activity at concentrations as low as 0.1 μM. However, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has some limitations as well. One limitation is its potential for off-target effects, as it has been shown to inhibit other enzymes besides NADPH oxidase. Additionally, 1-(4-methylphenyl)-4,6-dinitro-1H-indazole is a relatively toxic compound, and caution should be taken when handling and using it in lab experiments.
Future Directions
There are several future directions for research involving 1-(4-methylphenyl)-4,6-dinitro-1H-indazole. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in animal models of disease to study the role of NADPH oxidase in various pathological processes. Additionally, the use of 1-(4-methylphenyl)-4,6-dinitro-1H-indazole in combination with other compounds may have synergistic effects and could be explored further.
Scientific Research Applications
1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. NADPH oxidase is a key enzyme in the production of ROS, which are involved in a variety of cellular processes, including cell signaling, inflammation, and apoptosis. 1-(4-methylphenyl)-4,6-dinitro-1H-indazole has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells.
properties
IUPAC Name |
1-(4-methylphenyl)-4,6-dinitroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-9-2-4-10(5-3-9)16-13-6-11(17(19)20)7-14(18(21)22)12(13)8-15-16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFSGRHMPMNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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